BS3 Crosslinker
Description
Homobifunctional N-Hydroxysuccinimide Ester Reactivity in Amine Group Conjugation
The fundamental mechanism of bis(sulfosuccinimidyl) suberate sodium salt crosslinking relies on the reactivity of its terminal N-hydroxysuccinimide ester groups with primary amine functionalities present in proteins. The crosslinker contains two identical sulfo-N-hydroxysuccinimide ester reactive groups positioned at opposite ends of an eight-carbon spacer chain, creating a homobifunctional architecture that enables simultaneous conjugation with two separate amine-containing molecules. This chemical design facilitates the formation of stable amide bonds through a nucleophilic acyl substitution mechanism, where the carbonyl carbon of the ester group undergoes attack by the nitrogen atom of primary aliphatic amines.
The reaction proceeds through a well-characterized pathway involving the formation of a tetrahedral intermediate followed by elimination of the N-hydroxysuccinimide leaving group. Primary amines present in lysine side chains and N-terminal amino groups of proteins serve as the predominant targets for this conjugation reaction. The selectivity for primary amines over other nucleophilic groups such as hydroxyl and sulfhydryl functionalities stems from the superior nucleophilicity of amine groups and the enhanced stability of the resulting amide bonds compared to ester or thioester linkages.
The reaction kinetics exhibit strong pH dependence, with optimal conjugation efficiency occurring in slightly alkaline conditions between pH 7.2 and 8.5. At lower pH values, protonation of amine groups significantly reduces their nucleophilicity, while excessively high pH conditions accelerate hydrolysis of the N-hydroxysuccinimide ester groups, competing with the desired conjugation reaction. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds demonstrates dramatic pH sensitivity, decreasing from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C.
| pH Condition | Hydrolysis Half-life | Temperature | Optimal Conjugation |
|---|---|---|---|
| 7.0 | 4-5 hours | 0°C | Moderate |
| 7.2-8.5 | Variable | 4°C | High |
| 8.6 | 10 minutes | 4°C | Decreasing |
The sulfonated nature of the N-hydroxysuccinimide groups in bis(sulfosuccinimidyl) suberate sodium salt provides enhanced water solubility compared to non-sulfonated variants, eliminating the need for organic co-solvents that might perturb protein structure or function. This aqueous compatibility enables crosslinking reactions to proceed under physiologically relevant conditions, preserving native protein conformations and interactions throughout the conjugation process.
Spacer Arm Length Optimization for Intra- vs. Intermolecular Crosslinking
The spacer arm architecture of bis(sulfosuccinimidyl) suberate sodium salt plays a critical role in determining the selectivity between intramolecular and intermolecular crosslinking events. The compound features an eight-carbon alkyl chain spacer that spans approximately 11.4 Angstroms in its fully extended conformation, providing a defined spatial constraint for crosslinking reactions. This specific length represents an optimal balance between flexibility and selectivity, enabling efficient conjugation while maintaining discrimination between different types of protein interactions.
Comparative studies examining crosslinkers with varying spacer arm lengths have revealed fundamental principles governing crosslinking selectivity. Shorter spacer arms, typically ranging from 4-8 Angstroms, preferentially facilitate intramolecular crosslinking by constraining the reaction to closely positioned amino groups within individual protein molecules. Conversely, longer spacer arms exceeding 15 Angstroms tend to favor intermolecular crosslinking between separate protein entities, potentially leading to the formation of higher-order protein complexes or aggregates.
The 11.4 Angstrom spacer length of bis(sulfosuccinimidyl) suberate sodium salt positions it in an intermediate range that can accommodate both intramolecular and intermolecular crosslinking depending on the specific protein targets and experimental conditions. This versatility proves particularly valuable for protein-protein interaction studies where the precise spatial relationships between potential crosslinking sites remain unknown. Research has demonstrated that the actual crosslinking distances observed in practice often exceed the theoretical maximum spacer arm length, suggesting that protein backbone flexibility and conformational dynamics significantly influence crosslinking outcomes.
| Spacer Arm Length | Crosslinking Preference | Typical Applications |
|---|---|---|
| 4-8 Å | Intramolecular | Protein structure analysis |
| 11.4 Å (bis(sulfosuccinimidyl) suberate) | Mixed intra/intermolecular | Protein interactions |
| >15 Å | Intermolecular | Complex formation |
Optimization studies have shown that the eight-carbon spacer of bis(sulfosuccinimidyl) suberate sodium salt provides sufficient flexibility to accommodate the geometric constraints imposed by protein secondary and tertiary structures while maintaining specificity for functionally relevant interactions. The alkyl chain composition offers optimal balance between hydrophobic and hydrophilic properties, ensuring compatibility with diverse protein environments without introducing unwanted perturbations to protein stability or function.
Membrane Impermeability and Cell Surface Protein Targeting Mechanisms
The membrane-impermeable characteristics of bis(sulfosuccinimidyl) suberate sodium salt arise from the charged sulfonate groups attached to the N-hydroxysuccinimide rings, which prevent passive diffusion across lipid bilayers. This unique property enables selective targeting of cell surface-exposed proteins while leaving intracellular protein pools unmodified, providing a powerful tool for distinguishing between surface and internal protein populations. The impermeability mechanism relies on the electrostatic interactions between the negatively charged sulfonate groups and the hydrophobic lipid membrane environment, creating an energetic barrier that effectively excludes the crosslinker from crossing cellular membranes.
Experimental validation of membrane impermeability has been demonstrated through comparative studies using bis(sulfosuccinimidyl) suberate sodium salt alongside its membrane-permeable analog disuccinimidyl suberate. These investigations reveal that bis(sulfosuccinimidyl) suberate sodium salt exclusively crosslinks proteins accessible from the extracellular space, while disuccinimidyl suberate can penetrate cell membranes and react with both surface and intracellular targets. This selectivity proves essential for studies examining receptor trafficking, membrane protein dynamics, and cell surface protein expression patterns.
The application of bis(sulfosuccinimidyl) suberate sodium salt in cell surface protein labeling involves incubation of intact cells with the crosslinker under controlled conditions, typically at 4°C to minimize cellular uptake mechanisms and preserve membrane integrity. The crosslinking reaction proceeds selectively with surface-exposed amino groups, creating high molecular weight conjugates that can be distinguished from non-crosslinked intracellular proteins through sodium dodecyl sulfate polyacrylamide gel electrophoresis and immunoblotting analysis.
| Crosslinker Type | Membrane Permeability | Target Proteins | Detection Method |
|---|---|---|---|
| Bis(sulfosuccinimidyl) suberate | Impermeable | Surface only | High MW conjugates |
| Disuccinimidyl suberate | Permeable | Surface + intracellular | Mixed populations |
The mechanistic basis for selective cell surface targeting extends beyond simple membrane exclusion to encompass considerations of local protein accessibility and microenvironmental factors. Surface-exposed protein domains demonstrate enhanced reactivity due to their accessibility to the aqueous crosslinking medium, while membrane-embedded or cytoplasmic protein regions remain shielded from crosslinker interaction. This spatial selectivity enables researchers to map protein topology and identify functionally relevant surface-exposed domains within complex membrane protein architectures.
Properties
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127634-19-9 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursors
BS³ is synthesized through a two-step esterification process starting with suberic acid (octanedioic acid). The carboxylic acid groups of suberic acid are activated using carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form reactive intermediates. These intermediates subsequently react with the hydroxyl group of sulfo-NHS, yielding the bis-sulfosuccinimidyl ester.
The general reaction scheme is:
This reaction is typically conducted in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS esters.
Activation of Suberic Acid
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Dissolution : Suberic acid (10 mmol) is dissolved in 50 mL of anhydrous DMF under nitrogen atmosphere.
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Coupling Agent Addition : EDC (22 mmol) is added to the solution, followed by stirring at 0–4°C for 30 minutes to form the active O-acylisourea intermediate.
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Sulfo-NHS Conjugation : Sulfo-NHS (22 mmol) is introduced, and the reaction mixture is stirred at room temperature for 12–24 hours.
Purification and Salt Formation
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Precipitation : The crude product is precipitated by adding cold diethyl ether, followed by centrifugation.
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Ion Exchange : The sodium salt form is obtained by passing the product through a cation-exchange resin (e.g., Dowex 50WX8) in its sodium form.
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Lyophilization : The purified product is lyophilized to yield a white to light tan powder.
Optimization of Reaction Conditions
Critical Parameters
Yield and Purity
Analytical Characterization
Structural Confirmation
Functional Validation
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Crosslinking Efficiency : BS³ (5 mM) achieves >90% crosslinking of bovine serum albumin (BSA) within 1 hour at pH 7.4.
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Spacer Length : The 11.4 Å spacer arm enables intermolecular conjugations without steric hindrance.
Industrial-Scale Production Considerations
Scaling Challenges
Quality Control Metrics
| Test | Specification | Method |
|---|---|---|
| Residual Solvents | <50 ppm DMF | GC-MS |
| Sodium Content | 7.8–8.2% | ICP-OES |
| Endotoxin Levels | <0.1 EU/mg | LAL Assay |
Applications Informing Synthesis Design
BS³’s utility in crosslinking cell surface proteins and immobilizing antibodies necessitates high batch-to-batch consistency. Recent advancements include microfluidic synthesis platforms that enhance reaction control, achieving >98% purity .
Chemical Reactions Analysis
Types of Reactions
Bis(sulfosuccinimidyl) suberate sodium salt primarily undergoes substitution reactions where the sulfo-N-hydroxysuccinimide (sulfo-NHS) esters react with primary amines to form stable amide bonds. This reaction occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing molecules such as lysine residues in proteins. The reaction conditions are generally mild, with the reaction being carried out in aqueous buffers at physiological pH .
Major Products
The major products formed from these reactions are stable amide bonds between the crosslinker and the target molecules. This results in the formation of crosslinked conjugates, which are useful for various biological applications .
Scientific Research Applications
Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in scientific research:
Chemistry: Used for the synthesis of bioconjugates and the study of protein-protein interactions.
Biology: Facilitates the crosslinking of cell surface proteins, aiding in the study of cell signaling and receptor-ligand interactions.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Used in the production of biopharmaceuticals and the development of biosensors
Mechanism of Action
The mechanism of action of bis(sulfosuccinimidyl) suberate sodium salt involves the reaction of its sulfo-NHS esters with primary amines to form stable amide bonds. This crosslinking process helps to stabilize protein interactions and allows for the identification of weak or transient interactions. The compound is particularly effective for crosslinking cell surface proteins due to its membrane impermeability .
Comparison with Similar Compounds
Bis(sulfosuccinimidyl) suberate sodium salt is unique due to its water solubility and membrane impermeability, which make it ideal for crosslinking cell surface proteins. Similar compounds include:
Disuccinimidyl suberate: A non-water-soluble analog used for intracellular crosslinking.
Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)): Another water-soluble crosslinker with a shorter spacer arm.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker with different reactive groups at each end
Biological Activity
Bis(sulfosuccinimidyl) suberate sodium salt, commonly known as BS3, is a water-soluble, homobifunctional cross-linking reagent widely used in biochemical research. Its ability to form stable covalent bonds with primary amines makes it particularly valuable for studying protein interactions and dynamics. This article explores the biological activity of BS3, its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C₁₄H₁₈N₂O₈S₂Na
- Molecular Weight : 572.43 g/mol
- Solubility : Water-soluble at concentrations greater than 6 mg/ml
- Reactivity : Highly reactive with primary amines due to the presence of NHS ester groups
BS3 is characterized by two N-hydroxysuccinimide (NHS) ester groups that react with amine groups on biomolecules, leading to the formation of stable amide bonds. This property is crucial for cross-linking proteins in various biological assays.
The primary mechanism by which BS3 exerts its biological activity involves the nucleophilic attack of primary amines on the NHS ester groups. This reaction results in the formation of covalent bonds between BS3 and target biomolecules. The general reaction can be represented as follows:
Where represents a primary amine from a protein or peptide.
Applications in Research
BS3 has a wide range of applications in biochemical research, including:
- Protein Cross-Linking : Stabilizing transient protein-protein interactions for analysis via techniques such as mass spectrometry and Western blotting.
- Cell Surface Protein Studies : Due to its membrane impermeability, BS3 is particularly useful for cross-linking extracellular proteins.
- Receptor-Ligand Dynamics : Understanding interactions between receptors and ligands through cross-linking methodologies.
Study 1: Cross-Linking of Amyloid-β Peptides
A study investigated the use of BS3 to analyze amyloid-β (Aβ) oligomers, which are implicated in Alzheimer’s disease. The researchers found that BS3 effectively cross-linked Aβ1–42 oligomers, allowing for better resolution during electrophoresis compared to glutaraldehyde, another common cross-linker. The findings suggested that BS3 is more suitable for detecting intra-membrane and extra-membrane Aβ oligomer states, facilitating further studies into Alzheimer’s pathogenesis .
| Cross-Linker | Oligomeric Peak Area Ratio (Monomer Samples) |
|---|---|
| Glutaraldehyde | 27.77% |
| Bis(sulfosuccinimidyl) suberate (BS3) | 15.25% |
Study 2: TLR9 Binding in Electrochemical Biosensors
In another study, BS3 was employed to chemically bind toll-like receptor 9 (TLR9) to gold electrodes for use in electrochemical DNA hybridization biosensors. This application demonstrated BS3's utility in stabilizing receptor-ligand interactions for biosensor development .
Study 3: Protein Interaction Dynamics
Research has shown that BS3 can be used to stabilize weak or transient protein interactions, allowing for detailed analysis using mass spectrometry. By cross-linking proteins that interact only briefly, researchers can gain insights into complex biological pathways and mechanisms .
Comparative Analysis with Other Cross-Linkers
| Property | Bis(sulfosuccinimidyl) Suberate (BS3) | Di-succinimidylsuberate (DSS) |
|---|---|---|
| Solubility | Water-soluble | Water-insoluble |
| Membrane Permeability | Membrane-impermeable | Membrane-permeable |
| Reactive Groups | NHS esters | NHS esters |
| Typical Applications | Cell surface proteins | Intracellular proteins |
Q & A
Q. What are the optimal reaction conditions for BS3-mediated protein cross-linking in aqueous buffers?
BS3 is water-soluble and reacts efficiently at pH 7–9, with a recommended concentration range of 1–5 mM. The reaction is typically performed at 4–25°C for 30–60 minutes, followed by quenching with Tris-HCl or glycine. Buffer selection is critical: avoid amine-containing buffers (e.g., Tris) during the reaction, as they compete with target proteins. For reproducible results, pre-optimize molar ratios (BS3:protein) using pilot experiments with SDS-PAGE to confirm cross-linking efficiency .
Q. How can researchers confirm successful cross-linking without disrupting protein complexes?
Use non-reducing SDS-PAGE to visualize cross-linked bands, as disulfide bonds in BS3 are cleaved under reducing conditions. Western blotting with antibodies against target proteins can validate specific interactions. For structural validation, size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can assess changes in molecular weight or hydrodynamic radius. Include negative controls (e.g., absence of BS3) to rule out non-specific aggregation .
Q. What are the limitations of BS3 in studying membrane protein interactions?
BS3’s hydrophilic nature restricts its ability to penetrate lipid bilayers, making it unsuitable for intra-membrane cross-linking. For membrane-associated proteins, combine BS3 with hydrophobic cross-linkers (e.g., DSP) or use detergent-based solubilization to expose extracellular domains. Validate membrane integrity post-treatment via lactate dehydrogenase (LDH) leakage assays .
Advanced Research Questions
Q. How can quantitative mass spectrometry (MS) resolve contradictions in BS3 cross-linking data?
Contradictions often arise from heterogeneous cross-linked products or incomplete quenching. Employ isotope-labeled BS3 (e.g., deuterated or C variants) to distinguish cross-linked peptides from background noise. Use cross-linking-specific MS search engines (e.g., xQuest or pLink) to identify low-abundance linkages. Normalize data against non-cross-linked controls to account for stochastic noise .
Q. What computational tools are recommended for modeling BS3-induced protein-protein interfaces?
Integrate cross-linking distance constraints (≤11.4 Å for BS3’s spacer arm) into molecular docking software like HADDOCK or Rosetta. Combine with cryo-EM or NMR data to refine spatial arrangements. Validate models using mutagenesis of predicted interaction residues and re-test cross-linking efficiency .
Q. How does BS3’s hydrolytic stability impact long-term kinetic studies?
BS3 hydrolyzes in aqueous buffers (half-life ~15–30 minutes at pH 8.0, 25°C), leading to reduced reactivity. For time-resolved experiments, prepare fresh BS3 solutions in deuterium oxide (DO) to slow hydrolysis. Monitor reaction progress via H-NMR to track succinimidyl ester degradation. Quench aliquots at staggered intervals to capture transient interactions .
Q. What strategies mitigate false positives in BS3-based proximity labeling?
False positives arise from non-specific lysine interactions. Use a dual-labeling approach: pair BS3 with a photoactivatable cross-linker (e.g., Sulfo-SDAD) to spatiotemporally control reactivity. Combine with SILAC (stable isotope labeling by amino acids in cell culture) to differentiate specific vs. stochastic cross-links. Validate hits using reciprocal co-immunoprecipitation .
Methodological Notes
- Reagent Handling : Store BS3 desiccated at -20°C to prevent hydrolysis. Warm to room temperature before use to avoid condensation .
- Data Interpretation : Cross-linking efficiency depends on protein surface accessibility. Use hydrogen-deuterium exchange (HDX-MS) to map solvent-exposed lysines and predict feasible cross-linking sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
